molecular formula C7H5ClO4S B130195 4-(Chlorosulfonyl)benzoic acid CAS No. 10130-89-9

4-(Chlorosulfonyl)benzoic acid

Cat. No. B130195
CAS RN: 10130-89-9
M. Wt: 220.63 g/mol
InChI Key: PTCSSXYPZOFISK-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)benzoic acid is a chemical reagent used in various applications. It has a linear formula of ClSO2C6H4CO2H and a molecular weight of 220.63 . It is used in the preparation of polymer-bound transfer hydrogenation catalysts and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . It also serves as a reagent in the sulfonation of γ-cyclodextrin .


Synthesis Analysis

While specific synthesis methods for 4-(Chlorosulfonyl)benzoic acid are not directly mentioned in the search results, it is known to be used in the preparation of polymer-bound transfer hydrogenation catalysts .


Molecular Structure Analysis

The molecular structure of 4-(Chlorosulfonyl)benzoic acid is represented by the formula ClSO2C6H4CO2H . The InChI representation is InChI=1S/C7H5ClO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) .


Chemical Reactions Analysis

4-(Chlorosulfonyl)benzoic acid is used in catalyzing living radical polymerizations . It is also used in the preparation of 4-(carboxymethyl-sulfamoyl)-benzoyladenosine and as a reagent in the sulfonation of γ-cyclodextrin .


Physical And Chemical Properties Analysis

4-(Chlorosulfonyl)benzoic acid is an off-white to beige powder . It has a molecular weight of 220.63 g/mol . The compound’s density is 1.6±0.1 g/cm³ .

Scientific Research Applications

Sulfonation of γ-Cyclodextrin

It serves as a reagent in the sulfonation process of γ-cyclodextrin, which is a cyclic oligosaccharide composed of several glucose units joined by glycosidic bonds.

These are some of the unique applications of 4-(Chlorosulfonyl)benzoic acid in scientific research. Each application utilizes the chemical properties of the compound to facilitate different chemical reactions and processes .

Safety And Hazards

4-(Chlorosulfonyl)benzoic acid is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include wearing protective equipment and ensuring good ventilation .

properties

IUPAC Name

4-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCSSXYPZOFISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064960
Record name Benzoic acid, 4-(chlorosulfonyl)-
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Molecular Weight

220.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-(Chlorosulfonyl)benzoic acid

CAS RN

10130-89-9
Record name 4-(Chlorosulfonyl)benzoic acid
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Record name 4-(Chlorosulfonyl)benzoic acid
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Record name Benzoic acid, 4-(chlorosulfonyl)-
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Record name Benzoic acid, 4-(chlorosulfonyl)-
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Record name 4-(chlorosulphonyl)benzoic acid
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Record name 4-(CHLOROSULFONYL)BENZOIC ACID
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Synthesis routes and methods

Procedure details

4-Chlorosulfonylbenzoic acid is prepared by procedures described in (J. Chem. Soc., Vol. 121, 2022-26, 1922). A 250 mL flask equipped with condenser, CaCl2 drying tube and magnetic stirrer is charged with 35.1 g (0.146 mol) of potassium 4-sulfobenzoic acid and 50 mL of chlorosulfonic acid. The flask is placed in an oil bath and warmed to 100° C. After 1 hour at temperature, the reaction mixture is homogeneous. The reaction mixture is cooled and poured onto 300 g of crushed ice. The white precipitate is collected by filtration and washed 3 times with 100 mL portions of cold water. After air drying the solid is placed in a vacuum oven at 65° C. to yield 26.7 g of 4-chlorosulfonyl benzoic acid.
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-(Chlorosulfonyl)benzoic acid utilized in the synthesis of potential drug candidates?

A: 4-(Chlorosulfonyl)benzoic acid serves as a versatile building block in organic synthesis, particularly for introducing sulfonamide and sulfonyl functionalities. [, , ] For example, in the development of anti-dengue virus agents, it reacts with amantadine to form N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, a hybrid compound exhibiting promising antiviral activity. [] In another study, it was employed to modify peptides, ultimately yielding bisubstrate inhibitors of the epidermal growth factor receptor protein kinase. [] This highlights its utility in generating diverse molecules with potential therapeutic applications.

Q2: Can you elaborate on the use of 4-(Chlorosulfonyl)benzoic acid in material science?

A: Research indicates that 4-(Chlorosulfonyl)benzoic acid plays a crucial role in enhancing the performance of perovskite solar cells. [] It acts as a dual-functional additive, passivating both anionic and cationic defects within the CsPbI2Br perovskite film. [] This passivation effect effectively suppresses the light-soaking effect, thereby improving the stability and accuracy of power output in these solar cells. [] This application highlights its potential in advancing material science and renewable energy technologies.

Q3: Are there established analytical methods for detecting and quantifying 4-(Chlorosulfonyl)benzoic acid or its derivatives?

A: While the provided research excerpts do not explicitly detail specific analytical methods for 4-(Chlorosulfonyl)benzoic acid, several techniques are commonly employed for characterizing similar compounds. Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm the structure of newly synthesized derivatives. [, , ] These techniques provide valuable information about the compound's structure, purity, and presence of functional groups.

Q4: What are the implications of structural modifications to 4-(Chlorosulfonyl)benzoic acid in drug design?

A: Modifying the structure of 4-(Chlorosulfonyl)benzoic acid, particularly at the sulfonyl chloride moiety, can significantly influence the biological activity of the resulting compounds. [] For instance, replacing the chlorine atom with different amine groups leads to variations in the potency and selectivity of the synthesized molecules. [] Understanding the structure-activity relationship (SAR) is crucial in optimizing the desired pharmacological properties of potential drug candidates.

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